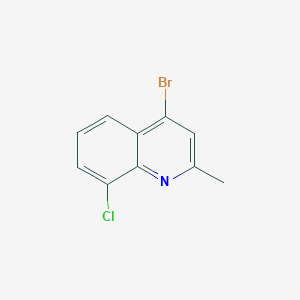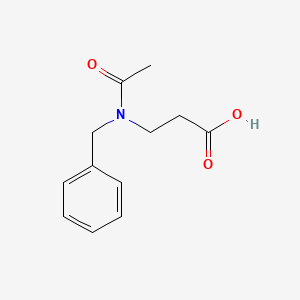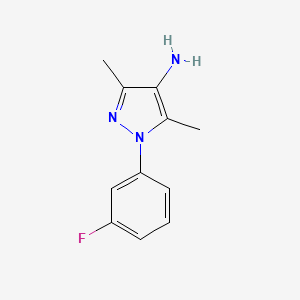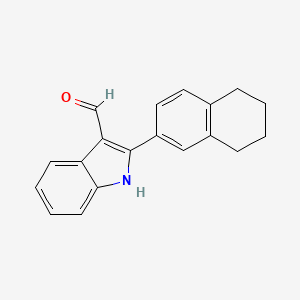
2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole-3-carbaldehyde
Descripción general
Descripción
“2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole-3-carbaldehyde” is a complex organic compound. It contains an indole group, which is a common structure in many natural products and pharmaceuticals, and a tetrahydronaphthalene group, which is a type of polycyclic aromatic hydrocarbon .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple cyclic structures. The indole group consists of a benzene ring fused to a pyrrole ring, and the tetrahydronaphthalene group consists of two fused cyclohexane rings .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions such as electrophilic aromatic substitution, nucleophilic addition, or oxidation and reduction reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its complex structure. It would likely be a solid at room temperature, and its solubility would depend on the specific functional groups present .
Aplicaciones Científicas De Investigación
Indole Synthesis and Applications
Indole structures, such as 2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole-3-carbaldehyde, are significant in organic chemistry and pharmaceuticals. Indole synthesis has been a focal point for organic chemists, given its presence in many biologically active compounds. A comprehensive review outlines the classification of indole syntheses, illuminating the various strategies and types of reactions involved, such as Bartoli, Bischler, and Fischer indole syntheses. The study emphasizes the importance of understanding these methodologies to avoid redundancy and focus on genuine challenges in indole synthesis (Taber & Tirunahari, 2011).
Biologically Active Derivatives
Indole and its derivatives exhibit a spectrum of biological activities. For instance, polysubstituted optically active tetrahydro-β-carboline derivatives, functionalized on the C-1 position, are common in many indole-based alkaloids and commercial drugs. The stereoselective Pictet-Spengler reaction is pivotal for synthesizing these privileged tetrahydro-β-carboline scaffolds. The study highlights the growth in the enantioselective synthesis of these scaffolds, signifying their importance in drug discovery and the wide array of synthetic methodologies available (Rao, Maiti, & Chanda, 2017).
Flavor Compound Synthesis
Aldehydes, including branched chain aldehydes like 2-methyl propanal and 2- and 3-methyl butanal, play a crucial role as flavor compounds in various food products. These compounds are formed and degraded from amino acids, with research extensively detailing their production pathways, influencing factors, and their presence in different food products. Understanding these pathways is essential for controlling the formation of desired flavor compound levels, where indole-based structures might contribute to the synthesis or modification of these compounds (Smit, Engels, & Smit, 2009).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c21-12-17-16-7-3-4-8-18(16)20-19(17)15-10-9-13-5-1-2-6-14(13)11-15/h3-4,7-12,20H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBCYSFEOYJREH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=C(C4=CC=CC=C4N3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



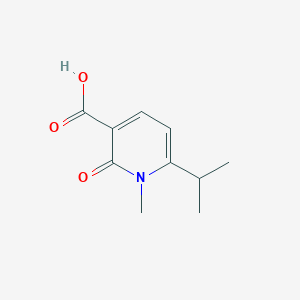
![Methyl 4-chloro-3-[(3-oxopiperazin-1-yl)sulfonyl]benzoate](/img/structure/B1372663.png)
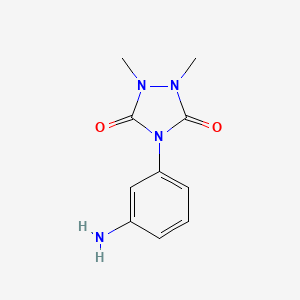
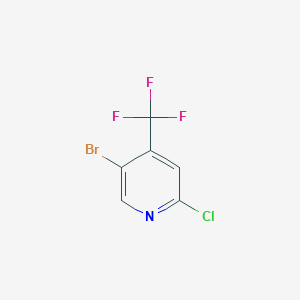
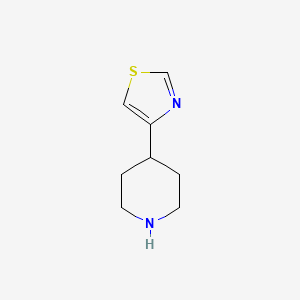
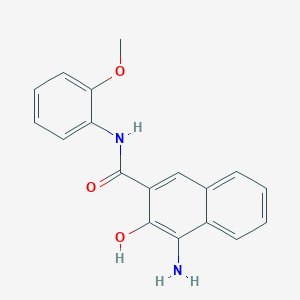
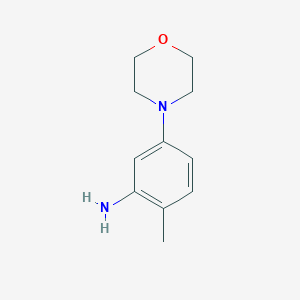
![4-[(2-Fluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1372676.png)
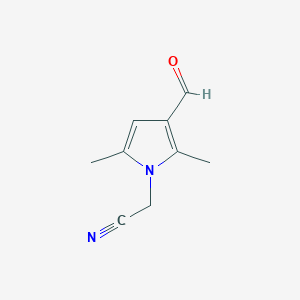
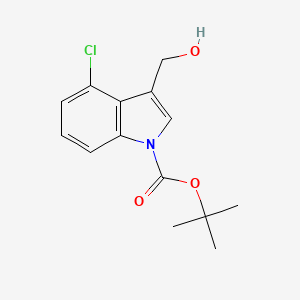
![[2-(4-Ethyl-phenyl)-thiazol-4-YL]-methanol](/img/structure/B1372679.png)
